
Methyl 2-(propylamino)propanoate
描述
“Methyl 2-(propylamino)propanoate” is an organic compound with the molecular formula C8H17NO2 . It is also known as "methyl propylalaninate hydrochloride" .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the synthesis of methyl propanoate has been achieved by Baeyer-Villiger monooxygenases . Another method involves the esterification of propanoic acid and methanol in the presence of a sulfuric acid catalyst .Molecular Structure Analysis
The molecular structure of “this compound” includes a propylamino group attached to the second carbon of a propanoate group . The InChI code for this compound is1S/C7H15NO2.ClH/c1-4-5-8-6(2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 159.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 159.125928785 g/mol .安全和危害
作用机制
Target of Action
Methyl 2-(propylamino)propanoate, also known as methyl propylalaninate hydrochloride , is a chemical compound with the molecular formula C7H15NO2
Biochemical Pathways
Propanoate metabolism is a complex process that involves several enzymes and intermediates, and it plays a crucial role in energy production and other physiological processes .
生化分析
Biochemical Properties
Methyl 2-(propylamino)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of propionate, such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase . These interactions are crucial for the conversion of propionyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid cycle . Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing various cellular processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in fatty acid metabolism and energy production . Furthermore, this compound can impact cellular metabolism by altering the levels of key metabolites, such as propionate and its derivatives . These changes can have downstream effects on cellular energy balance and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of propionyl-CoA carboxylase, thereby affecting the conversion of propionyl-CoA to methylmalonyl-CoA . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on metabolic pathways and cellular function . At higher doses, toxic and adverse effects have been observed. For example, high doses of this compound can lead to liver toxicity and disruptions in metabolic processes . These findings highlight the importance of determining the appropriate dosage for therapeutic and research applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the propionate metabolism pathway . It interacts with enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, which are essential for the conversion of propionyl-CoA to succinyl-CoA . This conversion is a critical step in the tricarboxylic acid cycle, which is vital for cellular energy production and metabolic balance . Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound within different cellular compartments. Once inside the cell, this compound can accumulate in specific tissues, influencing its overall distribution and efficacy . Understanding the transport mechanisms is crucial for optimizing the delivery and therapeutic potential of the compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function . It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence metabolic processes and energy production . The subcellular localization of this compound is a key factor in determining its biochemical and cellular effects.
属性
IUPAC Name |
methyl 2-(propylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5-8-6(2)7(9)10-3/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBVSQHUANDORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




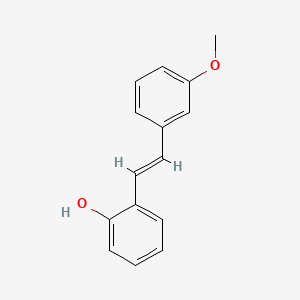
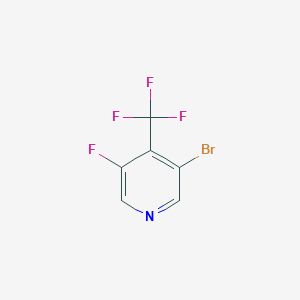
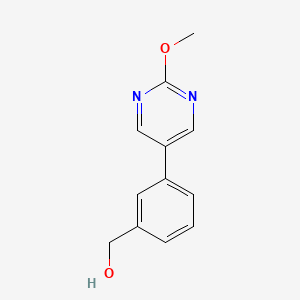
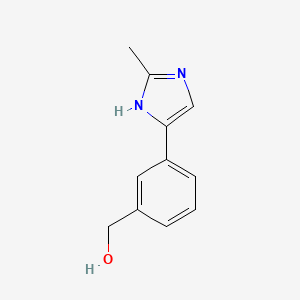

![Ethanone, 1-(2,6-diazaspiro[3.3]hept-2-yl)-](/img/structure/B3233005.png)
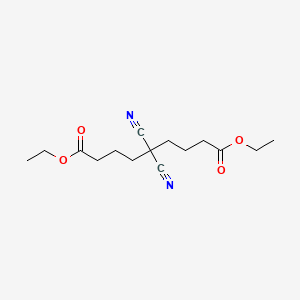
![9-tert-Butyl 2-ethyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B3233012.png)
![tert-Butyl (4aR,7aS)-4-oxohexahydrothiopyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B3233015.png)
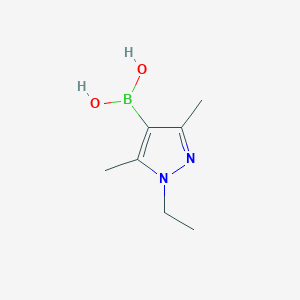
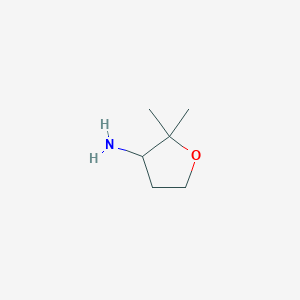

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B3233034.png)